

# Live-cell imaging of mitochondrial dynamics with THP104c

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## Compound of Interest

Compound Name: THP104c

Cat. No.: B10829467

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## Clarification Regarding THP104c

Based on available scientific information, **THP104c** is a mitochondrial fission inhibitor and not a fluorescent probe for live-cell imaging.[1][2][3][4] As an inhibitor, its function is to block the process of mitochondrial division.[1] It is a valuable tool for studying the functional roles of mitochondrial dynamics in cellular processes, but it does not have inherent fluorescent properties that would allow for the visualization of mitochondria.

Separately, a different compound designated TH104 (without the "c") is a clinical-stage drug candidate from the biopharmaceutical company Tharimmune. TH104 is a formulation of nalmefene delivered via a buccal film and is being investigated for applications such as the prophylaxis of opioid-induced respiratory depression and the treatment of chronic pruritus.

Therefore, an application note for the "live-cell imaging of mitochondrial dynamics with **THP104c**" cannot be created as requested because **THP104c** is not an imaging agent.

To fulfill your request for a detailed application note and protocol in the specified format, we have created an example for a hypothetical fluorescent probe named "MitoView-Dynamic." All data, protocols, and descriptions that follow are for illustrative purposes to demonstrate the structure and content of such a document.

## Application Notes and Protocols for Live-Cell Imaging of Mitochondrial Dynamics with "MitoView-

# Dynamic" (Hypothetical Probe)

Audience: Researchers, scientists, and drug development professionals.

## Introduction

Mitochondria are highly dynamic organelles that continuously undergo fission and fusion to maintain their shape, size, and distribution, which is crucial for cellular homeostasis. The study of these dynamic processes, collectively known as mitochondrial dynamics, is essential for understanding cellular physiology and the progression of various diseases, including neurodegenerative disorders and cancer. Live-cell imaging with fluorescent probes provides a powerful tool to visualize and quantify these dynamic events in real-time. "MitoView-Dynamic" is a novel, hypothetical, cell-permeant fluorescent probe designed for robust and long-term imaging of mitochondria in living cells with high specificity and low phototoxicity.

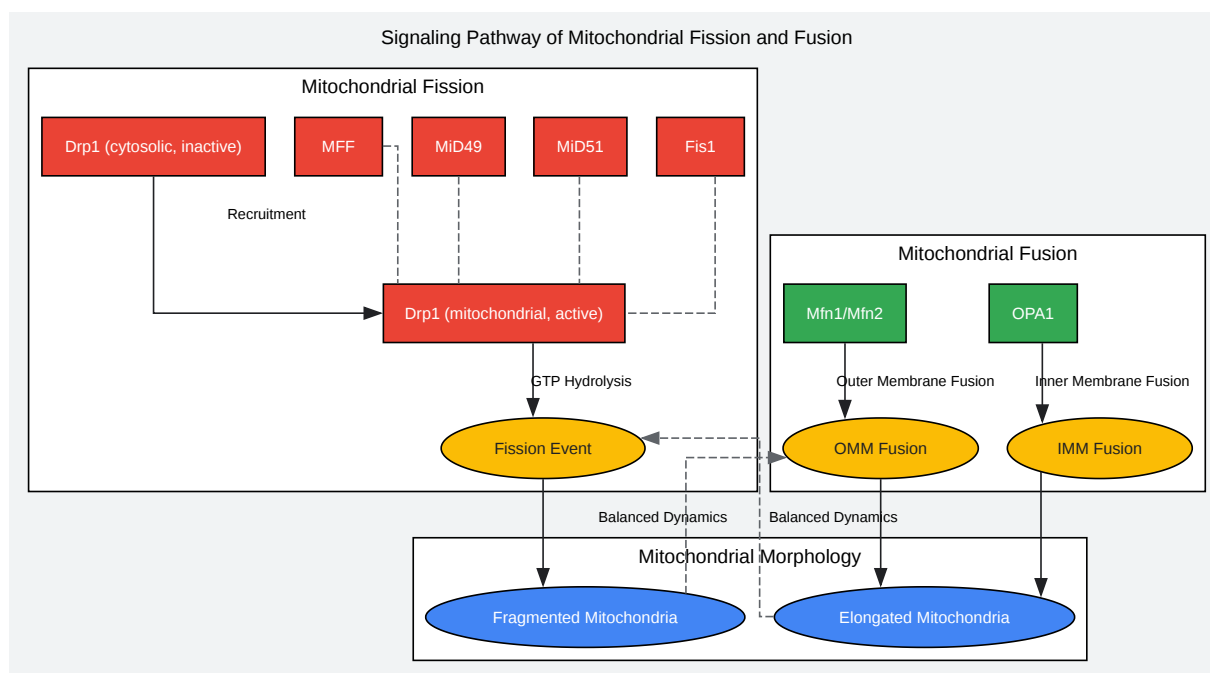
## Quantitative Data Summary

The performance of "MitoView-Dynamic" has been quantitatively assessed to ensure high-quality imaging and minimal impact on cell health. The key parameters are summarized in the table below.

Parameter	Value
Excitation Wavelength ( $\lambda_{ex}$ )	488 nm
Emission Wavelength ( $\lambda_{em}$ )	515 nm
Quantum Yield	0.85
Photostability ( $t_{1/2}$ )	>300 s under continuous illumination
Cytotoxicity (IC <sub>50</sub> )	>100 $\mu$ M in HeLa cells (24h)
Signal-to-Noise Ratio	>50
Staining Time	15-30 minutes
Optimal Concentration	50-200 nM

# Signaling Pathway: Mitochondrial Fission and Fusion

Mitochondrial dynamics are controlled by a balance between fission and fusion, which are mediated by large GTPases of the dynamin superfamily. The diagram below illustrates the core machinery involved in these processes. Understanding this pathway is critical when interpreting live-cell imaging data of mitochondrial dynamics.



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Caption: Core machinery regulating mitochondrial fission and fusion.

## Experimental Protocols

## Reagent Preparation

- "MitoView-Dynamic" Stock Solution (1 mM): Dissolve 1 mg of "MitoView-Dynamic" in 2.65 mL of anhydrous DMSO. Mix thoroughly. Store at -20°C, protected from light.
- "MitoView-Dynamic" Working Solution (100X, 10  $\mu$ M): Dilute 10  $\mu$ L of the 1 mM stock solution in 990  $\mu$ L of cell culture medium without serum.

## Cell Staining Protocol

- Culture cells on glass-bottom dishes or chamber slides suitable for live-cell imaging. Ensure cells are healthy and sub-confluent (60-80% confluency).
- Prepare the staining solution by diluting the 100X "MitoView-Dynamic" working solution 1:100 in complete cell culture medium (e.g., add 10  $\mu$ L of 10  $\mu$ M working solution to 1 mL of medium for a final concentration of 100 nM).
- Remove the culture medium from the cells and wash once with pre-warmed PBS.
- Add the staining solution to the cells and incubate for 15-30 minutes at 37°C and 5% CO<sub>2</sub>.
- After incubation, remove the staining solution and wash the cells twice with pre-warmed complete culture medium.
- Add fresh, pre-warmed complete culture medium or a suitable imaging buffer to the cells.
- The cells are now ready for live-cell imaging.

## Live-Cell Imaging

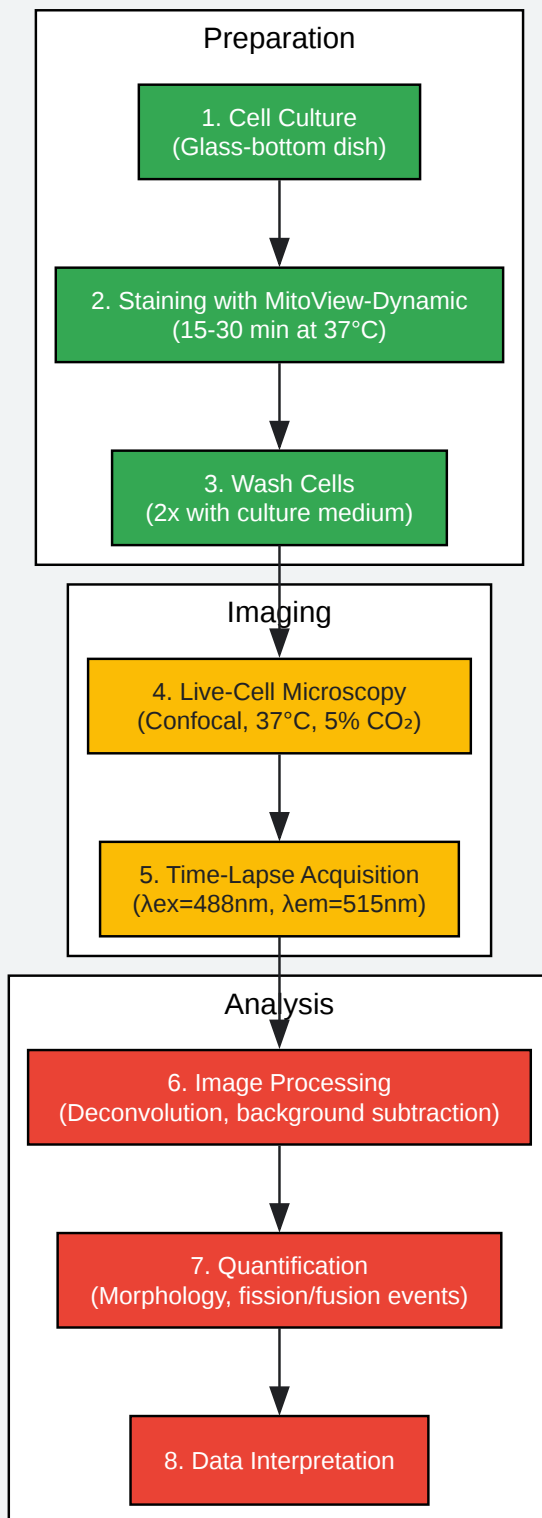
- Place the imaging dish on the microscope stage equipped with an environmental chamber set to 37°C and 5% CO<sub>2</sub>.
- Use a confocal or widefield fluorescence microscope equipped with a 488 nm laser or corresponding filter set.
- Set the emission detection to 500-550 nm.

- Acquire images using a high-sensitivity camera. For time-lapse imaging of mitochondrial dynamics, acquire images every 1-5 seconds for a duration of 5-10 minutes.
- Minimize phototoxicity by using the lowest possible laser power and exposure time that provides a good signal-to-noise ratio.

## Experimental Workflow Diagram

The following diagram outlines the key steps from cell preparation to image analysis for studying mitochondrial dynamics with "MitoView-Dynamic."

## Workflow for Live-Cell Imaging of Mitochondrial Dynamics

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Caption: Step-by-step experimental workflow.

## Drug Development Applications

The ability to visualize and quantify mitochondrial dynamics is crucial in drug development for several reasons:

- **Toxicity Screening:** Many drug candidates can induce mitochondrial dysfunction, which often manifests as changes in mitochondrial morphology. "MitoView-Dynamic" can be used in high-content screening assays to identify compounds that cause mitochondrial fragmentation, a hallmark of cellular stress.
- **Efficacy Studies:** For drugs targeting mitochondrial pathways, "MitoView-Dynamic" can provide a direct visual readout of the drug's effect on mitochondrial health and dynamics.
- **Disease Modeling:** In cellular models of diseases characterized by aberrant mitochondrial dynamics, this probe can be used to assess the restorative effects of novel therapeutic agents.

By providing a robust and reliable method for imaging mitochondria in living cells, "MitoView-Dynamic" can accelerate the identification and validation of new drug candidates while providing critical insights into their mechanisms of action and potential off-target effects.

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